N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-10-7-12(5-6-14(10)24-4)9-15(23)18-17-20-19-16(25-17)13-8-11(2)21-22(13)3/h5-8H,9H2,1-4H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENDTDGYNFSYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=NN=C(O2)C3=CC(=NN3C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the existing literature on the biological activity of this compound, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 362.39 g/mol. The structure includes a pyrazole ring and an oxadiazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been tested against numerous cancer cell lines, showing promising results.
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line Tested | Percent Growth Inhibition (PGI) |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
| D-16 | MCF-7 | Significant inhibition |
| D-4 | Various | Moderate to promising activity |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have been evaluated for their antimicrobial effects. Studies indicate that oxadiazole derivatives possess moderate to good antibacterial and antifungal activities.
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Microorganism Tested | Activity Level |
|---|---|---|
| D-1 | Gram-positive bacteria | High |
| D-20 | Gram-negative bacteria | Moderate |
| D-4 | Fungal strains | Promising |
The presence of electron-withdrawing groups in these compounds has been linked to enhanced antimicrobial activity.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzyme Activity : Some studies suggest that oxadiazole derivatives may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may interfere with the normal progression of the cell cycle in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in vivo:
- Study on Tumor Models : A study involving xenograft models demonstrated that administration of oxadiazole derivatives resulted in significant tumor size reduction compared to controls.
- Antimicrobial Efficacy in Animal Models : In vivo tests showed that certain derivatives effectively reduced bacterial load in infected animal models.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with hydroxyacetamide derivatives (e.g., FP1–12 series), which also incorporate acetamide backbones linked to heterocyclic systems. Key differences include:
- Core Heterocycle : The target compound employs a 1,3,4-oxadiazole ring, whereas FP1–12 derivatives utilize 1,3-oxazol-5(4H)-one or 1,2,4-triazol-5-yl sulfanyl groups .
- Substituents : The 4-methoxy-3-methylphenyl group in the target compound contrasts with the substituted phenyl/methylidene or 2-hydroxyphenyl groups in FP1–12 derivatives.
Table 1: Structural Comparison
Table 2: Hypothetical Activity Comparison
| Property | Target Compound (Predicted) | FP1–12 Derivatives (Reported) |
|---|---|---|
| Metabolic Stability | High (due to oxadiazole) | Moderate (oxazol/triazol cores) |
| Binding Affinity | Potential for kinase/DNA interaction | Confirmed intercalation/kinase inhibition |
| Synthetic Yield | Not available | 60–75% |
Preparation Methods
Cyclocondensation of β-Diketones with Methylhydrazine
The pyrazole core is synthesized by reacting acetylacetone with methylhydrazine in refluxing ethanol:
$$
\text{Acetylacetone + Methylhydrazine} \xrightarrow{\text{EtOH, Δ}} \text{1,3-Dimethyl-1H-pyrazol-5-ol} \quad \text{(Yield: 85–90\%)}
$$
Optimization Notes :
- Temperature : 80–90°C prevents side product formation.
- Catalyst : Acetic acid (5 mol%) enhances reaction rate.
Formation of the 1,3,4-Oxadiazole Ring
Cyclodehydration of Diacylhydrazides
The oxadiazole ring is constructed by treating 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-carbohydrazide with phosphorus oxychloride (POCl₃):
$$
\text{Carbohydrazide} \xrightarrow{\text{POCl₃, DMF}} \text{5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine} \quad \text{(Yield: 70–75\%)}
$$
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dry DMF |
| Temperature | 100°C |
| Time | 6–8 hours |
Introduction of the Acetamide Side Chain
Amide Coupling with 2-(4-Methoxy-3-methylphenyl)acetic Acid
The acetamide group is introduced via carbodiimide-mediated coupling:
$$
\text{Oxadiazole-2-amine + 2-(4-Methoxy-3-methylphenyl)acetic acid} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{Target Compound} \quad \text{(Yield: 65–70\%)}
$$
Procedure :
- Dissolve 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine (1 eq) and 2-(4-methoxy-3-methylphenyl)acetic acid (1.2 eq) in dichloromethane.
- Add N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCl, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq).
- Stir at room temperature for 12–16 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Alternative Pathways and Comparative Analysis
Suzuki Coupling for Direct Arylation
A palladium-catalyzed Suzuki coupling enables direct installation of the 4-methoxy-3-methylphenyl group:
$$
\text{5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl Triflate + 4-Methoxy-3-methylphenylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Target Compound} \quad \text{(Yield: 60–65\%)}
$$
Advantages :
- Avoids multi-step amide coupling.
- Compatible with sensitive functional groups.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Industrial-Scale Considerations
Catalytic Efficiency and Waste Reduction
- Pd Recovery : Use of polymer-supported palladium catalysts reduces metal leaching.
- Solvent Recycling : Ethyl acetate and dichloromethane are distilled and reused.
Challenges and Mitigation Strategies
Regioselectivity in Oxadiazole Formation
- Issue : Competing 1,2,4-oxadiazole isomer formation.
- Solution : Use of POCl₃ in DMF favors 1,3,4-oxadiazole regioisomer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
